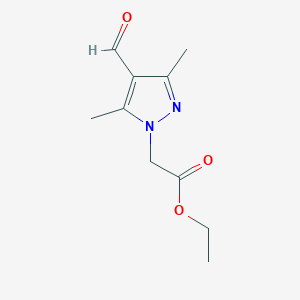

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 1155592-25-8 . It has a molecular weight of 210.23 and its IUPAC name is ethyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.23 .科学的研究の応用

Azomethines and Schiff Bases

Azomethines, also known as Schiff bases, are versatile compounds with applications in medicinal chemistry. Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can serve as a precursor for the synthesis of azomethines. These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects . Researchers have explored their potential as synthons for creating biologically active derivatives of thiazolidinedione, azetidinone, and formazan .

Antibacterial Activity

Ethyl 4-{(E)-[(4-chlorophenyl)imino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, exhibits potent antibacterial activity against Gram-positive bacteria. This finding highlights its potential as an antimicrobial agent .

Antiparasitic Properties

Compound 13, a derivative of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, demonstrates remarkable antipromastigote activity. It is approximately 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate . This suggests its potential as an antileishmanial and antimalarial agent.

Molecular Simulation Studies

Researchers have performed molecular simulation studies to understand the binding interactions of compound 13. It shows a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . Such insights aid in drug design and optimization.

Heterocyclic Chemistry

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate belongs to the class of heterocyclic compounds. These molecules play a crucial role in drug discovery, coordination chemistry, and organometallic chemistry . Their functionalization potential makes them valuable building blocks.

Crystallographic Studies

Crystallographic studies have revealed the structural details of related compounds, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . Understanding their crystal structures aids in predicting properties and reactivity.

作用機序

Target of Action

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex compound that may interact with various targetsCompounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets .

Mode of Action

For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

For example, imidazole derivatives have been reported to show anti-tubercular potential against Mycobacterium tuberculosis strain .

Result of Action

For instance, imidazole derivatives have shown potent anti-tubercular activity .

特性

IUPAC Name |

ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMNYIYHNRFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)

![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)

![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)

![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2945895.png)